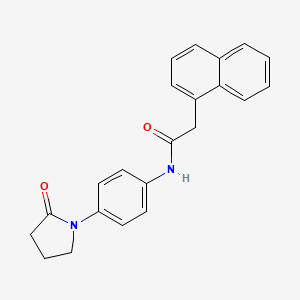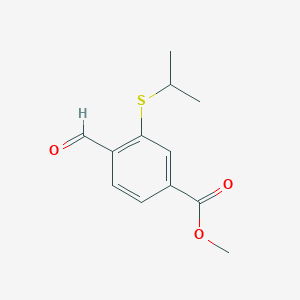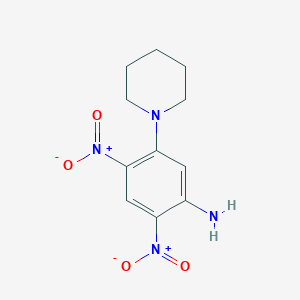![molecular formula C11H13ClF2N2O B2517560 1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride CAS No. 2305255-62-1](/img/structure/B2517560.png)
1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multiple steps, including condensation, cyclization, and substitution reactions. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction . Similarly, the synthesis of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride is achieved through reductive amination . These methods could potentially be adapted for the synthesis of the target compound by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of synthesized piperazine compounds in the study of antibacterial and antifungal activity was confirmed using IR, HNMR, Mass Spectra, and elemental analysis . Theoretical calculations, such as DFT, can also provide insights into the structural and electronic properties of these compounds .
Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions, depending on their functional groups. The presence of substituents on the piperazine ring can influence the reactivity and the type of reactions the compound can participate in. For instance, the presence of a chlorophenyl group can facilitate further substitution reactions , while the presence of an alkoxyphenyl group can lead to reactions involving thiocarbamyl groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The crystalline form of these compounds can be determined using X-ray crystallography, as seen in the study of 4-(2,3-dichlorophenyl)piperazin-1-ium picrate . The electronic properties, such as HOMO-LUMO energy gap, can be calculated to predict reactivity and stability . Additionally, the biological activity of these compounds can be assessed through various assays, as demonstrated by the evaluation of antidepressant and antianxiety activities , as well as antibacterial and antifungal activities .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride is a pharmaceutical intermediate with various synthesis methods. Quan (2006) and Li Ning-wei (2006) both studied its synthesis using alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis, achieving total yields of 48.2% and 53.3%, respectively. The factors influencing the synthesis process, such as alkylation, acidulation, and reduction of the nitro group, were explored in these studies, and the chemical structure was confirmed by IR and 1H-NMR techniques (Quan, 2006) (Li Ning-wei, 2006).
Antimicrobial Activity
The compound's derivatives have been explored for their antimicrobial activity. Savaliya et al. (2009) synthesized derivatives such as 1-Aroyl-4-[(4i¢,4i²-difluorodiphenyl)-methyl]-piperazines and found that some exhibited moderate activity against Gram-positive and Gram-negative bacteria and fungi when compared with standard drugs like ampicillin and chloramphenicol. Roshan (2018) also synthesized and tested similar compounds for antibacterial and antifungal activity, noting moderate effectiveness in some cases (Savaliya et al., 2009) (Roshan, 2018).
Pharmacological Evaluation
Kumar et al. (2017) designed and synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine and evaluated their antidepressant and antianxiety activities through behavioral tests on albino mice. They found that some compounds showed significant activity in reducing the duration of immobility times and had notable antianxiety effects (Kumar et al., 2017).
Eigenschaften
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]piperazin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O.ClH/c12-9-2-1-8(10(13)5-9)7-15-4-3-14-6-11(15)16;/h1-2,5,14H,3-4,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOXNMHRHYXFIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=C(C=C(C=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


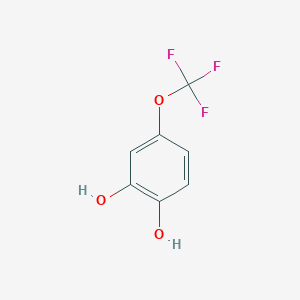

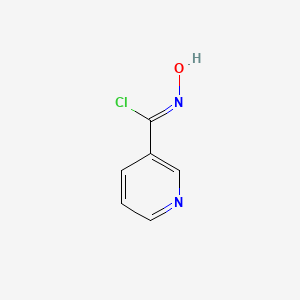
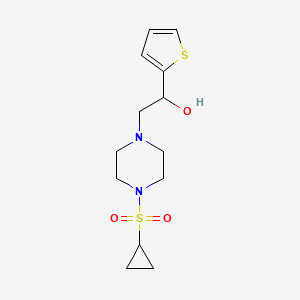
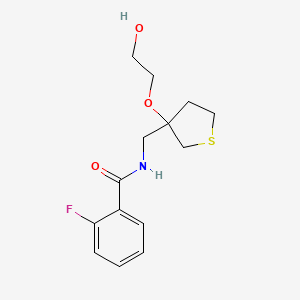
![N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2517486.png)
![5-(2-Hydroxyethyl)-6-methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2517487.png)
![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B2517489.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2517491.png)
![6-(4-Chlorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2517492.png)
